molecular formula C6H16N2O4 B1589172 Ethylenediamine diacetate CAS No. 38734-69-9

Ethylenediamine diacetate

Cat. No. B1589172
CAS RN: 38734-69-9
M. Wt: 180.2 g/mol
InChI Key: SAXQBSJDTDGBHS-UHFFFAOYSA-N
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Description

Ethylenediamine diacetate is a chemical compound with the linear formula NH2CH2CH2NH2 · 2CH3COOH . It is used as a building block for the production of many other chemical products .


Synthesis Analysis

Ethylenediamine diacetate has been used in the synthesis of biologically interesting pyranocarbazoles. The reaction involves 2- or 4-hydroxycarbazole with α,β-unsaturated aldehydes in the presence of ethylenediamine diacetate (EDDA). The key strategy of this methodology is a formal [3+3] cycloaddition via domino aldol-type/6π-electrocyclization .


Chemical Reactions Analysis

Ethylenediamine diacetate has been used in the synthesis of pyrrolo [3,4-c]quinoline-1,3-dione derivatives using ethylenediamine diacetate (EDDA)-catalyzed cascade reactions of isatins and β-ketoamides .


Physical And Chemical Properties Analysis

Ethylenediamine diacetate is a white powder, soluble in sodium hydroxide, sodium carbonate, and ammonia solution, and 160 parts of boiling water. It is slightly soluble in cold water and insoluble in ethanol and general organic solvents .

Scientific Research Applications

1. Catalysis in Organic Synthesis

EDDA is used as a catalyst in the synthesis of biologically interesting compounds. For instance, it catalyzes the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their spirooxindole derivatives, which are of biological interest. This method is valued for its high yields and ease of handling (Narasimhulu & Lee, 2011). Similarly, EDDA efficiently catalyzes the multicomponent condensation reaction to synthesize tetrahydrobenzo[b]pyrans under solvent-free conditions, offering high yields and environmentally friendly reaction conditions (Zhou, Zhang & Hu, 2017).

2. Deacetylation in Natural Products

EDDA is effective in the selective deacetylation of natural compounds. For example, it can be used for the selective cleavage of the acetate group in nimbin to 6-deacetyl nimbin under microwave irradiation without affecting other functional groups (Mohankumar et al., 2010).

3. Radiopharmaceuticals for Tumor Imaging

EDDA has been evaluated as a component in radiopharmaceuticals. The 99mTc complex of ethylenediamine-N,N-diacetic acid has been used as a scintigraphic agent for tumors, showing clear visualization of tumor tissues in animal studies (Karube et al., 1983).

4. Chemical Analysis

EDDA is utilized in analytical chemistry, such as in the voltammetric determination of copper in seawater. It increases analytical sensitivity for copper at rotating thin mercury film electrodes (Scarano et al., 1991).

5. Synthesis of Complexes for Various Applications

EDDA is used in synthesizing complexes, such as the ethylenediamine-N,N′-diacetic acid complexes of covalent conjugates of octacarboxy-substituted cobalt phthalocyanine with platinum atoms, which are characterized by various spectral analyses (Dolotova & Kaliya, 2011).

Safety And Hazards

Ethylenediamine diacetate is considered hazardous. It is flammable and harmful if swallowed or inhaled. It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

acetic acid;ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1-4H2;2*1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXQBSJDTDGBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436235
Record name Ethylenediamine diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenediamine diacetate

CAS RN

38734-69-9
Record name Ethylenediamine diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
636
Citations
YR Lee, JH Choi, SH Yoon - Tetrahedron letters, 2005 - Elsevier
… resorcinol in the presence of ethylenediamine diacetate. … out in the presence of ethylenediamine diacetate (10 mol %) in … 10 mol % of ethylenediamine diacetate in refluxing …
Number of citations: 103 www.sciencedirect.com
K Manjulatha, S Srinivas, N Mulakayala… - Bioorganic & medicinal …, 2012 - Elsevier
… Subsequent aldol type condensation of compound 2 or 5 with suitably substituted benzaldehyde derivatives in the presence of ethylenediamine diacetate (EDDA) in acetonitrile …
Number of citations: 50 www.sciencedirect.com
M Narasimhulu, YR Lee - Tetrahedron, 2011 - Elsevier
Ethylenediamine diacetate (EDDA)-catalyzed one-pot syntheses of biologically interesting 2,3-dihydroquinazolin-4(1H)-ones and their spirooxindole derivatives from isatoic anhydride, …
Number of citations: 81 www.sciencedirect.com
GS Hari, YR Lee - Synthesis, 2010 - thieme-connect.com
… [¹0] Herein, we have developed a new and useful methodology for preparing a variety of benzopyrans by using ethylenediamine diacetate (EDDA) as an effective Brønsted acid and …
Number of citations: 63 www.thieme-connect.com
SR Kolla, YR Lee - Tetrahedron, 2012 - Elsevier
… As a part of an ongoing study into the synthetic efficacy of Brønsted acid as a catalyst for the development of organic reactions, we examine ethylenediamine diacetate-catalyzed three-…
Number of citations: 72 www.sciencedirect.com
YR Lee, TV Hung - Tetrahedron, 2008 - Elsevier
This paper describes new and efficient synthetic approaches for biologically interesting tetrahydroquinoline analogues. The key strategies involve the ethylenediamine diacetate-…
Number of citations: 60 www.sciencedirect.com
YR Lee, YM Kim - Helvetica Chimica Acta, 2007 - Wiley Online Library
… of a variety of benzopyrans by ethylenediamine diacetate (EDDA)-… , we investigated ethylenediamine diacetate-catalyzed … 13 was formed with ethylenediamine diacetate (EDDA; 20 …
Number of citations: 44 onlinelibrary.wiley.com
RAB Bannard, AA Casselman - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
… Quantitative chromatography of ethylenediamine diacetate on unwashed or acid-washed LVhatman No. 17 paper ill t-butan01:0.5~~ hydrochloric acid (3:l) resulted in quatltitatix-e …
Number of citations: 0 cdnsciencepub.com
DNK Pham, M Roy, JA Golen… - … Section C: Structural …, 2017 - scripts.iucr.org
The crystal structures of the first-row transition-metal series of tris(ethylenediamine-κ2N,N′)metal(II) diacetate, [M(C2H8N2)3](CH3CO2)2, with M = Mn, Fe, Co, Ni, Cu, and Zn, are …
Number of citations: 9 scripts.iucr.org
SR Kang, YR Lee - Synthesis, 2013 - thieme-connect.com
… [29] In particular, we developed a new and useful method for synthesizing a variety of benzopyrans using ethylenediamine diacetate (EDDA) as an organocatalyst.[30] Pursuant to this, …
Number of citations: 20 www.thieme-connect.com

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